1,2,3,5,6,7-Hexahydro-N-ethyl-s-indacen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,6,7-Hexahydro-N-ethyl-s-indacen-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of the indacene family, characterized by its hexahydro structure and the presence of an ethylamine group.
Preparation Methods
The synthesis of 1,2,3,5,6,7-Hexahydro-N-ethyl-s-indacen-1-amine hydrochloride involves several stepsThe reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve the desired reduction efficiently .
Chemical Reactions Analysis
1,2,3,5,6,7-Hexahydro-N-ethyl-s-indacen-1-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1,2,3,5,6,7-Hexahydro-N-ethyl-s-indacen-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydro-N-ethyl-s-indacen-1-amine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses . By inhibiting this pathway, the compound can reduce inflammation and modulate immune responses .
Comparison with Similar Compounds
1,2,3,5,6,7-Hexahydro-N-ethyl-s-indacen-1-amine hydrochloride can be compared with other similar compounds such as:
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: This compound lacks the ethylamine group, making it less effective in certain applications.
1,2,3,5,6,7-Hexahydro-1,3,5-triazine: This compound has a different ring structure and is used in different chemical contexts.
Naphthalene derivatives: These compounds have similar aromatic structures but differ in their functional groups and applications.
This compound stands out due to its unique combination of structural features and functional groups, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
75463-61-5 |
---|---|
Molecular Formula |
C14H20ClN |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
N-ethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-2-15-14-7-6-12-8-10-4-3-5-11(10)9-13(12)14;/h8-9,14-15H,2-7H2,1H3;1H |
InChI Key |
PUUIAARVFVGILC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC2=C1C=C3CCCC3=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.